molecular formula C9H9BF2O4 B8097525 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid

Cat. No.: B8097525
M. Wt: 229.98 g/mol
InChI Key: OBBKPJAOKAPQJL-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an ethoxycarbonyl group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,6-difluorophenylboronic acid.

    Ethoxycarbonylation: The introduction of the ethoxycarbonyl group is achieved through a reaction with ethyl chloroformate in the presence of a base like triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactors for better control over reaction conditions and higher throughput. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and mild temperature conditions.

    Oxidation: Hydrogen peroxide or sodium perborate, aqueous or organic solvent, and ambient temperature.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvent, and controlled temperature.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicine: Boronic acids are known for their role in the development of proteasome inhibitors, which are used in the treatment of multiple myeloma and other cancers.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product. The presence of the ethoxycarbonyl and fluorine groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 2,6-Difluorophenylboronic acid

Uniqueness

4-(Ethoxycarbonyl)-2,6-difluorophenylboronic acid stands out due to the presence of both ethoxycarbonyl and fluorine groups, which provide unique electronic and steric properties. These properties can enhance the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

(4-ethoxycarbonyl-2,6-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2O4/c1-2-16-9(13)5-3-6(11)8(10(14)15)7(12)4-5/h3-4,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKPJAOKAPQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)OCC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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